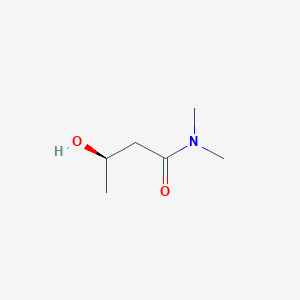

Butanamide, 3-hydroxy-N,N-dimethyl-, (R)-

Description

BenchChem offers high-quality Butanamide, 3-hydroxy-N,N-dimethyl-, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanamide, 3-hydroxy-N,N-dimethyl-, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-hydroxy-N,N-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(8)4-6(9)7(2)3/h5,8H,4H2,1-3H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHICCAZEETWRET-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89209-16-5 | |

| Record name | (3R)-3-hydroxy-N,N-dimethylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Enantiomerically Pure Butanamide, 3 Hydroxy N,n Dimethyl , R

Chemoenzymatic Approaches for Stereoselective Synthesis

Chemoenzymatic strategies, which combine the selectivity of biological catalysts with the efficiency of chemical reactions, have emerged as powerful tools for the synthesis of enantiomerically pure compounds.

Microbial Biocatalysis for Beta-Hydroxy Amide Precursors

The direct precursor to (R)-3-hydroxy-N,N-dimethylbutanamide is (R)-3-hydroxybutyric acid. Microbial fermentation processes have been extensively engineered to produce this key chiral intermediate in high yields and optical purity. Genetically modified microorganisms, such as Escherichia coli and Arxula adeninivorans, have been utilized to convert simple carbon sources like glucose into (R)-3-hydroxybutyric acid.

These engineered strains typically incorporate genes from polyhydroxyalkanoate (PHA) biosynthesis pathways. For instance, the expression of genes encoding for β-ketothiolase and acetoacetyl-CoA reductase from organisms like Halomonas boliviensis or Cupriavidus necator in a suitable host can direct the metabolic flux from acetyl-CoA towards the synthesis of (R)-3-hydroxybutyryl-CoA. nih.govnih.gov Subsequent hydrolysis, either by native or co-expressed thioesterases, releases the desired (R)-3-hydroxybutyric acid into the medium. nih.gov The direct microbial production of this precursor avoids the need for chemical resolution of a racemic mixture and utilizes renewable feedstocks.

Table 1: Microbial Production of (R)-3-hydroxybutyric acid

| Microorganism | Genetic Modification | Carbon Source | Titer (g/L) | Productivity (g/L/h) | Optical Purity (%) |

|---|---|---|---|---|---|

| E. coli AF1000 pJBGT3RX | Expression of H. boliviensis PHA genes | Glucose | - | 1.5 | - |

| E. coli | Co-expression of C. necator genes and tesB | Glucose | 12.2 | 0.51 | - |

| Arxula adeninivorans | Overexpression of thl and phaB genes | Glucose | 4.84 | 0.023 | 99.9 |

| Halomonas sp. KM-1 | Wild-type | - | 40.3 | - | - |

Enzyme-Catalyzed Kinetic Resolution of Racemic Hydroxy Amides and Esters

Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, is a widely used method for obtaining enantiopure compounds. Lipases are particularly effective biocatalysts for the kinetic resolution of racemic β-hydroxy amides and their corresponding esters through enantioselective acylation or hydrolysis.

In a typical lipase-catalyzed kinetic resolution, a racemic mixture of a β-hydroxy amide can be acylated using an acyl donor, such as vinyl acetate. The lipase (B570770) will selectively acylate one enantiomer, leaving the other enantiomer in its unreacted, enantiomerically enriched form. Alternatively, a racemic β-hydroxy ester can be selectively hydrolyzed by a lipase in an aqueous medium to yield an enantiopurified alcohol and the unreacted ester. The choice of lipase, solvent, and acyl donor can significantly influence the enantioselectivity and conversion of the reaction. For instance, lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia have demonstrated high enantioselectivity in resolving various chiral alcohols and amines. nih.govmdpi.com

Table 2: Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols and Amines

| Substrate | Enzyme | Reaction Type | Enantiomeric Ratio (E) | Enantiomeric Excess (ee) of Product (%) |

|---|---|---|---|---|

| Aromatic Morita-Baylis-Hillman acetates | P. cepacia lipase | Hydrolysis | 53 | 92 |

| Aryltrimethylsilyl chiral alcohols | C. antarctica lipase B (CAL-B) | Transesterification | >200 | >99 |

| 1-methyl-6,7-dimethoxy-1,2,3,4-THIQ | C. antarctica lipase A (CALA) | N-acylation | >200 | 98 |

| Racemic amines | Candida antarctica lipase B | Methoxyacetamidation | - | >99 |

Asymmetric Catalysis in C-C Bond Formation for Chiral Beta-Hydroxy Amide Scaffolds

Asymmetric catalysis, utilizing chiral transition metal complexes, provides a direct route to enantiomerically enriched β-hydroxy amides by creating the key stereocenter during a carbon-carbon bond-forming reaction.

Copper-Catalyzed Asymmetric Conjugate Addition of Diboron (B99234) Reagents to Unsaturated Amides

A powerful strategy for the synthesis of chiral β-hydroxy amides involves the copper-catalyzed asymmetric conjugate addition (ACA) of a diboron reagent, such as bis(pinacolato)diboron, to an α,β-unsaturated amide. This reaction introduces a boron moiety at the β-position, which can then be oxidized to the desired hydroxyl group with high stereocontrol. The enantioselectivity of the reaction is dictated by the chiral ligand coordinated to the copper catalyst. Subsequent oxidation of the resulting β-boryl amide, typically with a peroxide, furnishes the chiral β-hydroxy amide. This methodology has been successfully applied to α,β-unsaturated 2-acyl-N-methylimidazoles, demonstrating good yields and high diastereoselectivities. nih.gov

Other Transition Metal-Catalyzed Asymmetric Reactions

Besides copper, other transition metals like rhodium and ruthenium have been employed in the asymmetric synthesis of chiral β-hydroxy amides and their precursors. A prominent approach is the asymmetric hydrogenation of β-keto amides. In this reaction, a prochiral β-keto amide is reduced to the corresponding β-hydroxy amide using molecular hydrogen or a hydrogen donor in the presence of a chiral rhodium or ruthenium catalyst. The stereochemical outcome of the reduction is controlled by the chiral ligand, often a phosphine-based ligand like BINAP or a derivative thereof. These reactions can proceed with excellent enantioselectivity, providing a direct and atom-economical route to the desired chiral product. For example, rhodium complexes with bisphosphine ligands have been used to hydrogenate β-branched enamides to yield β-stereogenic amines with high enantiomeric excess. rsc.org Similarly, ruthenium catalysts have been effective in the asymmetric hydrogenation of various ketones. nih.govrsc.org

Table 3: Transition Metal-Catalyzed Asymmetric Synthesis

| Reaction | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| Asymmetric Conjugate Borylation | Copper/Chiral Ligand | α,β-unsaturated 2-acyl-N-methylimidazole | β-boryl amide | High diastereoselectivity |

| Asymmetric Hydrogenation | Rhodium/(R)-SDP | (Z)-β-branched enamides | β-stereogenic amines | 88-96 |

| Asymmetric Hydrogenation | Ruthenium(II)-indan-ambox | Prochiral simple ketones | Chiral secondary alcohols | up to 97 |

Stereoselective Chemical Transformations and Derivatizations

Once the enantiomerically pure (R)-3-hydroxy-N,N-dimethylbutanamide or its precursors are obtained, they can undergo further stereoselective chemical transformations and derivatizations. These reactions are often crucial for confirming the enantiomeric purity of the compound and for its incorporation into more complex molecules.

Chiral derivatizing agents (CDAs) can be used to convert the enantiomeric alcohol or a related amine precursor into a mixture of diastereomers. tcichemicals.com These diastereomers can then be readily distinguished and quantified using standard analytical techniques such as NMR spectroscopy or HPLC. For instance, the hydroxyl group of (R)-3-hydroxy-N,N-dimethylbutanamide can be reacted with a chiral acid, such as Mosher's acid, to form a diastereomeric ester. The difference in the chemical shifts of the protons in the NMR spectra of these diastereomers can be used to determine the enantiomeric excess of the original alcohol. Similarly, if the synthesis involves a chiral amine intermediate, it can be derivatized with reagents like (S,S)-N-trifluoroacetylproline anhydride (B1165640) for GC analysis of its enantiomeric composition. nih.gov Such derivatizations are essential for quality control in the synthesis of enantiomerically pure compounds.

Diastereoselective Additions for Controlled Stereochemistry of Beta-Hydroxy Amides

Diastereoselective addition reactions are a powerful strategy for establishing defined stereocenters during carbon-carbon bond formation. In the synthesis of β-hydroxy amides, this often involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. beilstein-journals.org

The general principle of using a chiral auxiliary in the synthesis of β-hydroxy amides can be illustrated by the reaction of a chiral enolate with an aldehyde. The chiral auxiliary, attached to the enolate, directs the approach of the aldehyde, leading to a diastereoselective aldol (B89426) addition. Subsequent removal of the auxiliary yields the enantiomerically enriched β-hydroxy amide.

| Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| L-Ephedrine | Various Grignard Reagents | Not Specified | nih.gov |

| Chiral Oxazolidinones | Aldehydes | >95:5 | General observation |

| Camphorsultams | Aldehydes | >95:5 | General observation |

Novel Chemical Routes to Chiral Beta-Hydroxy Amide Building Blocks

Recent advancements in asymmetric catalysis have opened up more direct and efficient routes to enantiomerically pure β-hydroxy amides, often circumventing the need for stoichiometric chiral auxiliaries. Asymmetric hydrogenation of β-keto amides has emerged as a particularly powerful and atom-economical method. sctunisie.org

This approach involves the reduction of a prochiral β-keto amide using a chiral catalyst, typically a transition metal complex with a chiral ligand, under a hydrogen atmosphere. The catalyst facilitates the delivery of hydrogen to one face of the ketone, leading to the formation of one enantiomer of the corresponding β-hydroxy amide in excess. Ruthenium(II) complexes bearing atropisomeric diphosphine ligands, such as BINAP, MeO-BIPHEP, SYNPHOS, and DIFLUORPHOS, have proven to be highly effective for this transformation. sctunisie.org

The asymmetric hydrogenation of N,N-dimethylacetoacetamide, the direct precursor to 3-hydroxy-N,N-dimethylbutanamide, has been accomplished using chiral bis(diphenylphosphino)binaphthyl (BINAP) ruthenium complexes. This method, a hallmark of which is the Noyori asymmetric hydrogenation, is known for its high enantioselectivity and broad substrate scope. harvard.educhem-station.com The reaction proceeds under mild conditions and is highly chemoselective, reducing the ketone in the presence of other functional groups. chem-station.com

| Substrate | Catalyst/Ligand | Pressure (bar) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| β-ketoamides (general) | Ru(II)-BINAP | 5-10 | 75-95 | 73-99 | sctunisie.org |

| β-ketoamides (general) | Ru(II)-MeO-BIPHEP | 5-10 | 75-95 | 73-99 | sctunisie.org |

| β-ketoamides (general) | Ru(II)-SYNPHOS | 5-10 | 75-95 | 73-99 | sctunisie.org |

| β-ketoamides (general) | Ru(II)-DIFLUORPHOS | 5-10 | 75-95 | 73-99 | sctunisie.org |

| δ-keto Weinreb amides | Ru-Xyl-SunPhos-Daipen | Not Specified | up to 93 | up to 99 | rsc.org |

This table summarizes the results for the asymmetric hydrogenation of various β- and δ-keto amides using different chiral ruthenium catalysts, demonstrating the general efficacy of this methodology.

Optimization of Reaction Parameters for Enantiomeric Excess and Yield Enhancement

The success of any asymmetric synthesis hinges on the careful optimization of reaction parameters to maximize both the yield of the desired product and its enantiomeric excess. In the context of synthesizing (R)-3-hydroxy-N,N-dimethylbutanamide, particularly through asymmetric hydrogenation, several factors play a crucial role.

Catalyst and Ligand Selection: The choice of the chiral ligand is paramount. Different ligands can exhibit significantly different levels of stereocontrol for a given substrate. For the hydrogenation of β-keto amides, ligands such as BINAP and its derivatives have shown excellent performance. The electronic and steric properties of the ligand influence the geometry of the transition state, thereby dictating the enantioselectivity. scispace.com

Solvent: The solvent can have a profound effect on both the rate and selectivity of the reaction. For ruthenium-catalyzed hydrogenations, polar solvents like methanol (B129727) or ethanol (B145695) are often employed. In some cases, the addition of a small amount of an alcohol to the reaction medium can accelerate the conversion rate. researchgate.net

Pressure: Hydrogen pressure is another critical parameter. While some hydrogenations require high pressures, many modern catalytic systems operate efficiently at pressures as low as 5 to 10 bar. sctunisie.org Optimization of pressure can lead to improved catalyst turnover and efficiency without compromising enantioselectivity.

Temperature: The reaction temperature can influence both the reaction rate and the enantioselectivity. Generally, lower temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate. Therefore, a balance must be struck to achieve both high selectivity and practical reaction times.

Substrate-to-Catalyst Ratio: For industrial applications, minimizing the amount of expensive catalyst is crucial. Optimization studies often focus on achieving high turnover numbers (TON) and turnover frequencies (TOF) by adjusting the substrate-to-catalyst ratio. Ratios as high as 20,000:1 have been achieved in the asymmetric hydrogenation of β-keto esters. researchgate.net

| Parameter | Effect on Yield | Effect on Enantiomeric Excess | General Trend |

| Catalyst Loading | Increases with higher loading | Generally independent | Lowering catalyst loading is economically desirable. |

| Hydrogen Pressure | Rate increases with pressure | Can have a variable effect | Optimal pressure balances rate and safety. |

| Temperature | Rate increases with temperature | Often decreases at higher temperatures | A compromise is needed for optimal rate and selectivity. |

| Solvent | Can significantly impact rate and solubility | Can influence catalyst-substrate interactions | Polar protic solvents are often effective for Ru-catalyzed hydrogenations. |

This table provides a general overview of the impact of various reaction parameters on the yield and enantiomeric excess in the asymmetric hydrogenation of β-keto amides.

Stereochemical Characterization and Control in Butanamide, 3 Hydroxy N,n Dimethyl , R

Methods for Achieving High Enantiomeric Purity

The synthesis of (R)-3-hydroxy-N,N-dimethylbutanamide with a high degree of enantiomeric excess (ee) is paramount for its specific applications. Several strategies are employed to achieve this, primarily centered around asymmetric synthesis and chiral resolution.

One of the most effective methods for establishing the chiral center is through the asymmetric hydrogenation of a β-keto amide precursor . This approach utilizes a chiral catalyst to selectively produce one enantiomer over the other. For instance, ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands have demonstrated high efficiency and enantioselectivity in the reduction of β-keto esters and amides. The choice of catalyst, solvent, and reaction conditions is crucial in maximizing the enantiomeric excess of the desired (R)-isomer.

Another strategy involves the use of chiral auxiliaries . In this method, an achiral starting material is covalently bonded to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product. While effective, this method often requires additional synthetic steps for the attachment and removal of the auxiliary.

Enzymatic resolution presents a powerful biocatalytic approach. Lipases, for example, can selectively acylate one enantiomer of a racemic mixture of 3-hydroxy-N,N-dimethylbutanamide, allowing for the separation of the acylated enantiomer from the unreacted one. The efficiency and selectivity of enzymatic resolutions are often very high, providing access to enantiomerically pure compounds under mild reaction conditions.

Finally, chiral resolution via the formation of diastereomeric salts is a classical method. This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical methods such as crystallization or chromatography. Subsequent removal of the resolving agent yields the individual enantiomers.

Table 1: Comparison of Methods for Achieving High Enantiomeric Purity

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Use of a chiral catalyst to stereoselectively reduce a prochiral precursor. | High efficiency, high enantioselectivity, atom economy. | Catalyst cost and sensitivity. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Predictable stereochemical outcome. | Requires additional synthetic steps for attachment and removal of the auxiliary. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | High selectivity, mild reaction conditions, environmentally friendly. | Substrate specificity, potential for low yields of the desired enantiomer (max 50% theoretical yield). |

| Chiral Resolution | Formation of diastereomeric salts with a chiral resolving agent for separation. | Well-established and widely applicable method. | Can be tedious, may require optimization of resolving agent and crystallization conditions. |

Analysis of Stereochemical Integrity in Multi-Step Syntheses

Maintaining the enantiomeric purity of (R)-3-hydroxy-N,N-dimethylbutanamide throughout a multi-step synthesis is a significant challenge. The chiral center at the C3 position, being adjacent to a carbonyl group, is potentially susceptible to epimerization or racemization under certain reaction conditions.

The stability of the stereocenter is highly dependent on the pH of the reaction medium. Amide hydrolysis, which can occur under both acidic and basic conditions, poses a risk to stereochemical integrity, although amides are generally more stable than esters. masterorganicchemistry.com Strong basic conditions, in particular, can facilitate the deprotonation of the α-carbon to the carbonyl group, leading to the formation of an enolate intermediate. Reprotonation of this planar enolate can occur from either face, resulting in racemization.

Similarly, acidic conditions can also promote enolization and subsequent racemization. Therefore, careful selection of reagents and reaction conditions is crucial to preserve the stereochemical integrity of the molecule. For instance, reactions should be carried out under neutral or mildly acidic/basic conditions whenever possible. The temperature and reaction time should also be minimized to reduce the risk of epimerization.

The stereochemical purity of intermediates and the final product is typically monitored using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or by derivatization with a chiral agent to form diastereomers can also be employed to determine the enantiomeric excess.

Conformational Analysis and its Implications for Molecular Interactions

The three-dimensional shape, or conformation, of (R)-3-hydroxy-N,N-dimethylbutanamide is a key determinant of its interactions with other molecules. The molecule's conformation is influenced by a combination of steric and electronic effects, including the potential for intramolecular hydrogen bonding.

The N,N-dimethylamide group introduces a significant feature: restricted rotation around the C-N amide bond . Due to the partial double bond character of the C-N bond, the two methyl groups on the nitrogen are not equivalent and can exist as distinct rotational isomers, or rotamers. This restricted rotation can be studied using variable temperature NMR spectroscopy, which allows for the determination of the rotational energy barrier. researchgate.net

Furthermore, the presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) allows for the possibility of intramolecular hydrogen bonding . This interaction, where the hydroxyl proton forms a hydrogen bond with the carbonyl oxygen, can significantly influence the molecule's preferred conformation by creating a cyclic-like structure. The strength of this intramolecular hydrogen bond can be affected by the solvent environment. researchgate.netamolf.nl

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the stable conformations of (R)-3-hydroxy-N,N-dimethylbutanamide. nih.gov These calculations can provide insights into the relative energies of different conformers and the geometric parameters of the intramolecular hydrogen bond. Experimental validation of these computational models can be achieved through techniques like NMR spectroscopy, where parameters such as coupling constants and Nuclear Overhauser Effect (NOE) data can provide information about the dihedral angles and spatial proximity of atoms. researchgate.netrsc.org

The preferred conformation of (R)-3-hydroxy-N,N-dimethylbutanamide will dictate how it presents its functional groups for intermolecular interactions. A conformation stabilized by a strong intramolecular hydrogen bond may be less available for intermolecular hydrogen bonding with other molecules, which can have significant implications for its biological activity and physical properties.

Advanced Analytical Methodologies for the Research of Butanamide, 3 Hydroxy N,n Dimethyl , R

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatography is fundamental to the analysis of chiral compounds, providing the means to separate enantiomers and quantify their relative proportions, which is critical for understanding their distinct biological activities.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the rapid separation of enantiomers. Utilizing supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent (e.g., methanol), SFC offers fast, efficient, and green separations. For the analysis of Butanamide, 3-hydroxy-N,N-dimethyl-, (R)-, a chiral SFC method would be developed to determine the enantiomeric ratio.

The core of this technique is the chiral stationary phase (CSP). Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives coated on a silica (B1680970) support, are highly effective for resolving a wide range of chiral compounds. nih.gov In a typical research application, a screening of different chiral columns and co-solvents would be performed to identify the optimal conditions for separating the (R)- and (S)-enantiomers of 3-hydroxy-N,N-dimethylbutanamide. The optimized method, often coupled with mass spectrometry (SFC-MS), enables both the separation and sensitive detection of the enantiomers in under five minutes. nih.gov

Table 1: Illustrative SFC Enantiomeric Separation Data for 3-hydroxy-N,N-dimethylbutanamide Data is hypothetical and for illustrative purposes.

| Parameter | Value | Description |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux i-Amylose-3) | Provides the chiral environment for separation. nih.gov |

| Mobile Phase | CO₂ / Methanol (B129727) (90:10 v/v) | Supercritical fluid with organic modifier. |

| Retention Time (R)-enantiomer | 3.2 min | Time taken for the (R)-enantiomer to elute from the column. |

| Retention Time (S)-enantiomer | 3.9 min | Time taken for the (S)-enantiomer to elute from the column. |

| Resolution (Rs) | 2.1 | A measure of the degree of separation between the two enantiomeric peaks (Rs > 1.5 indicates baseline separation). |

Chiral High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the determination of enantiomeric excess (ee), a critical measure of a sample's enantiomeric purity. uma.es The technique operates by passing the sample through a column packed with a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

For Butanamide, 3-hydroxy-N,N-dimethyl-, (R)-, a normal-phase or reversed-phase chiral HPLC method could be employed. Polysaccharide-based CSPs are again a common choice, though other types, such as protein-based or cyclodextrin-based phases, may also be effective. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. This analysis is crucial in synthetic chemistry to evaluate the stereoselectivity of a reaction and in quality control to ensure the enantiopurity of the final compound.

Table 2: Example Calculation of Enantiomeric Excess using Chiral HPLC Data Data is hypothetical and for illustrative purposes.

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| (R)-3-hydroxy-N,N-dimethylbutanamide | 8.5 | 1,980,000 |

| (S)-3-hydroxy-N,N-dimethylbutanamide | 10.2 | 20,000 |

| Total Area | 2,000,000 | |

| Enantiomeric Excess (% ee) | 98.0% ((1,980,000 - 20,000) / (1,980,000 + 20,000) x 100) |

Spectroscopic Techniques for Mechanistic Elucidation and Structural Analysis in Research Contexts

Spectroscopic methods provide invaluable information about molecular structure, conformation, and transformation, which are essential for confirming the identity of a compound and for monitoring the progress of chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the presence of functional groups in Butanamide, 3-hydroxy-N,N-dimethyl-, (R)-.

To confirm the stereochemistry, advanced NMR techniques are required. One common research approach involves derivatizing the chiral alcohol with a chiral agent, such as Mosher's acid chloride, to form diastereomeric esters. These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, particularly for protons near the chiral center. By analyzing these chemical shift differences, the absolute configuration of the original alcohol can be determined. Furthermore, NMR is highly effective for reaction monitoring; by acquiring spectra at different time points, researchers can track the disappearance of reactant signals and the concurrent appearance of product signals to determine reaction kinetics and endpoints.

Table 3: Predicted ¹H NMR Chemical Shifts for Butanamide, 3-hydroxy-N,N-dimethyl-, (R)- Predicted values in CDCl₃. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH(OH)- | ~4.0 | Multiplet | 1H |

| -N(CH₃)₂ | ~2.9-3.1 | Two Singlets | 6H |

| -CH₂-C=O | ~2.4 | Doublet of Doublets | 2H |

| -CH(OH)CH₃ | ~1.2 | Doublet | 3H |

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a formidable tool for analyzing complex mixtures. High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), provides highly accurate mass measurements, enabling the confident determination of molecular formulas.

In a research context, LC-QTOF-MS is frequently used for metabolite profiling to understand how a compound is processed in a biological system. nih.gov After administration of Butanamide, 3-hydroxy-N,N-dimethyl-, (R)- to an in vitro or in vivo system, samples would be analyzed to detect potential metabolites. Researchers would search for mass signals corresponding to expected metabolic transformations, such as oxidation, demethylation, or glucuronidation. The structure of these potential metabolites can be further investigated using tandem mass spectrometry (MS/MS), which fragments the metabolite ion and provides characteristic patterns that aid in its identification.

Table 4: Potential Metabolic Transformations of Butanamide, 3-hydroxy-N,N-dimethyl-, (R)- Detectable by Mass Spectrometry Based on common metabolic pathways.

| Compound | Molecular Formula | Exact Mass | Potential Metabolic Reaction | Mass Change |

|---|---|---|---|---|

| Parent Compound | C₆H₁₃NO₂ | 131.0946 | - | - |

| N-demethylation | C₅H₁₁NO₂ | 117.0790 | Loss of a methyl group (-CH₂) | -14.0156 |

| Oxidation (Ketone) | C₆H₁₁NO₂ | 129.0790 | Oxidation of secondary alcohol to ketone (-2H) | -2.0156 |

| Glucuronidation | C₁₂H₂₁NO₈ | 307.1267 | Conjugation with glucuronic acid (+C₆H₈O₆) | +176.0321 |

Computational Chemistry Approaches for Structure-Activity Relationship Studies and Mechanistic Predictions

Computational chemistry provides theoretical insights that complement experimental research. These in silico methods can predict molecular properties, model interactions with biological targets, and elucidate reaction mechanisms, thereby guiding experimental design and accelerating research.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. researchgate.netmdpi.com For a series of analogues of Butanamide, 3-hydroxy-N,N-dimethyl-, (R)-, a QSAR model would be built by first calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These descriptors are then used to create a mathematical equation that relates them to a measured biological activity. nih.gov This model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, prioritizing synthetic efforts toward more potent molecules.

Furthermore, computational methods like Density Functional Theory (DFT) can be used for mechanistic predictions. mdpi.com For instance, DFT calculations can model the transition states of a chemical reaction to understand why the (R)-enantiomer is formed preferentially in a stereoselective synthesis. Molecular docking simulations can predict how Butanamide, 3-hydroxy-N,N-dimethyl-, (R)- might bind to the active site of a protein, providing hypotheses about its mechanism of action that can be tested experimentally. These computational approaches are integral to modern chemical research for building a deeper understanding of structure-activity relationships and reaction pathways. nih.gov

Research Applications of Butanamide, 3 Hydroxy N,n Dimethyl , R and Its Chiral Congeners

As a Chiral Building Block in Complex Organic Synthesis

Chiral building blocks are fundamental to modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. These enantiomerically pure compounds serve as starting materials or key intermediates in the construction of complex molecules with specific stereochemistry, which is often crucial for their biological activity. The use of such building blocks allows for more efficient and stereoselective synthetic routes compared to methods that introduce chirality at a later stage.

While the specific use of Butanamide, 3-hydroxy-N,N-dimethyl-, (R)- as a chiral building block is not extensively documented in publicly available scientific literature, the structural motif of a chiral β-hydroxy amide is of significant interest in organic synthesis.

Precursor in the Synthesis of Enantiomerically Pure Fine Chemicals

The synthesis of enantiomerically pure fine chemicals is a critical endeavor in medicinal chemistry and materials science. Chiral precursors, which possess at least one stereocenter, are instrumental in these synthetic pathways, ensuring the desired stereochemical outcome in the final product. While direct applications of Butanamide, 3-hydroxy-N,N-dimethyl-, (R)- as a precursor are not widely reported, the broader class of chiral β-hydroxy amides is recognized for its synthetic utility. These compounds can be elaborated through various chemical transformations, such as oxidation of the hydroxyl group, modification of the amide functionality, or substitution at the α- or β-positions, to yield a diverse array of enantiomerically pure molecules. The inherent chirality of the starting material guides the stereochemistry of subsequent reactions, making it a valuable strategy in asymmetric synthesis.

Versatile Scaffold for Novel Chemical Entities in Biochemical Investigations

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. A versatile scaffold allows for the systematic modification of a molecule's properties to explore its biological activity. The pyrrolidine (B122466) ring, for example, is a widely used scaffold in drug discovery due to its three-dimensional structure and the ability to introduce stereochemical diversity. nih.govnih.gov

There is a lack of specific research demonstrating the use of Butanamide, 3-hydroxy-N,N-dimethyl-, (R)- as a versatile scaffold for novel chemical entities in biochemical investigations. However, its structure, containing both a hydroxyl and an amide group, provides two points for potential diversification. In principle, the hydroxyl group could be functionalized to introduce a variety of substituents, while the amide bond could be hydrolyzed or reduced to allow for further chemical modifications. This potential for creating a library of analogs makes it a theoretically interesting, though underexplored, scaffold for biochemical studies.

Probes for Mechanistic Enzymology and Elucidation of Biochemical Pathways

Currently, there is no available scientific literature that describes the use of Butanamide, 3-hydroxy-N,N-dimethyl-, (R)- as a probe for mechanistic enzymology or for the elucidation of biochemical pathways. The development of chemical probes is a complex process that requires a molecule to have specific properties, such as high affinity and selectivity for a biological target, as well as features that allow for its detection or the monitoring of its interactions.

Development of Biologically Active Scaffolds for In Vitro and Pre-Clinical Studies (excluding therapeutic claims)

The exploration of new chemical scaffolds for biological activity is a cornerstone of drug discovery and chemical biology. While research on the specific biological activities of Butanamide, 3-hydroxy-N,N-dimethyl-, (R)- is limited, the broader class of butanamide and hydroxamate derivatives has been investigated for various biological properties.

Investigation of Neurotransmitter Modulatory Activity

No specific studies on the neurotransmitter modulatory activity of Butanamide, 3-hydroxy-N,N-dimethyl-, (R)- were identified in the scientific literature. However, the modulation of neurotransmitter systems is a key area of research in neuroscience and drug discovery. Polyphenols, for example, have been shown to positively impact the central nervous system by modulating the metabolism and action of neurotransmitters such as acetylcholine, GABA, glutamate, serotonin, and dopamine. nih.gov Furthermore, N-methylated derivatives of norbelladine (B1215549) have been investigated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of the neurotransmitter acetylcholine. mdpi.com These studies highlight the diverse range of chemical structures that can interact with the neurotransmitter systems in the brain.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Butanamide, 3-hydroxy-N,N-dimethyl-, (R)- |

| 3-(2-hydroxyphenyl)aminobutanoic acid |

| 1,4:3,6-dianhydro-L-iditol |

| Norbelladine |

| Acetylcholine |

| GABA (Gamma-Aminobutyric Acid) |

| Glutamate |

| Serotonin |

Future Research Directions in Butanamide, 3 Hydroxy N,n Dimethyl , R Studies

Development of Novel Highly Enantioselective and Sustainable Synthetic Routes

The development of efficient, enantioselective, and sustainable methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. rsc.org For (R)-3-hydroxy-N,N-dimethylbutanamide, future research will likely focus on moving beyond traditional synthetic methods towards greener and more atom-economical alternatives.

One promising avenue is the expanded use of biocatalysis . Enzymatic reactions, often carried out in aqueous media under mild conditions, offer high enantioselectivity and reduce the need for hazardous reagents and solvents. nih.govrsc.org Research into identifying or engineering novel enzymes, such as ketoreductases or lipases, that can facilitate the stereospecific reduction of a keto-precursor or the kinetic resolution of a racemic mixture of 3-hydroxy-N,N-dimethylbutanamide could lead to highly efficient and sustainable synthetic processes. researchgate.net The use of immobilized enzymes could further enhance the sustainability of such methods by allowing for catalyst recycling. nih.gov

Another area of focus should be the development of asymmetric catalytic hydrogenation . This technique has proven effective for the synthesis of other chiral β-hydroxy amides and offers a direct and efficient route. Future investigations could explore novel chiral catalysts, potentially based on earth-abundant metals, to improve the enantioselectivity and turnover numbers for the synthesis of (R)-3-hydroxy-N,N-dimethylbutanamide.

Table 1: Potential Sustainable Synthetic Strategies for (R)-3-hydroxy-N,N-dimethylbutanamide

| Synthetic Strategy | Key Advantages | Potential Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. nih.govrsc.org | Screening for novel enzymes, enzyme immobilization for reusability. nih.gov |

| Asymmetric Catalysis | High efficiency, potential for large-scale production. | Development of novel, highly selective chiral catalysts. |

| Green Chemistry Approaches | Use of renewable resources, safer solvents, and waste minimization. ucl.ac.uk | Integration of green chemistry principles into all synthetic routes. |

In-depth Mechanistic Studies of Biological Interactions at the Atomic and Sub-cellular Levels

Understanding how (R)-3-hydroxy-N,N-dimethylbutanamide interacts with biological systems is crucial for uncovering its potential pharmacological or toxicological effects. Future research should move beyond preliminary biological screenings to detailed mechanistic studies at the molecular and cellular levels.

At the atomic level , techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy could be employed to determine the three-dimensional structure of this compound when bound to a biological target, should one be identified. These studies would provide invaluable insights into the specific molecular interactions, such as hydrogen bonding or hydrophobic interactions, that govern its binding affinity and specificity.

At the sub-cellular level , investigations could focus on identifying the specific cellular components or pathways that are affected by (R)-3-hydroxy-N,N-dimethylbutanamide. This could involve studies on its effects on cell proliferation, apoptosis, or specific signaling pathways. For instance, given that some N-hydroxybutanamide derivatives have been shown to inhibit matrix metalloproteinases (MMPs), it would be pertinent to investigate if (R)-3-hydroxy-N,N-dimethylbutanamide exhibits similar activity. mdpi.com

Exploration of New Research Applications in Diverse Scientific Disciplines

While the current applications of (R)-3-hydroxy-N,N-dimethylbutanamide may be limited, its chiral nature and functional groups suggest potential utility in various scientific fields. A systematic exploration of new applications is a critical future research direction.

In medicinal chemistry , the compound could serve as a chiral building block for the synthesis of more complex molecules with potential therapeutic properties. Its hydroxy and amide functionalities provide handles for further chemical modification. Given the demonstrated antitumor and antimetastatic effects of some N-hydroxybutanamide derivatives, exploring the potential of (R)-3-hydroxy-N,N-dimethylbutanamide and its analogues in cancer research is a logical step. mdpi.com

In materials science , the incorporation of this chiral molecule into polymers or other materials could impart specific properties, such as chiroptical activity or altered mechanical characteristics.

In asymmetric synthesis , it could be investigated as a chiral ligand for metal-catalyzed reactions or as a chiral auxiliary to control the stereochemical outcome of chemical transformations. nih.gov

Advanced Computational Modeling for Precise Prediction of Stereoselectivity and Biological Activity

Computational chemistry and molecular modeling are powerful tools for accelerating research and reducing the need for extensive experimental work. Future studies on (R)-3-hydroxy-N,N-dimethylbutanamide should leverage these approaches for predictive purposes.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of (R)-3-hydroxy-N,N-dimethylbutanamide. bio-hpc.eumdpi.comnih.gov By correlating structural features with biological activity, QSAR can guide the design of new compounds with enhanced potency or selectivity. researchgate.netnih.gov

Molecular docking simulations can be used to predict how (R)-3-hydroxy-N,N-dimethylbutanamide and its analogues might bind to specific biological targets. This can help in identifying potential protein interactions and in understanding the structural basis for any observed biological effects.

Furthermore, computational models can be employed to predict the stereoselectivity of different synthetic routes. By simulating the transition states of catalytic reactions, it may be possible to design catalysts that favor the formation of the desired (R)-enantiomer with high selectivity.

Table 2: Computational Approaches for Future Research on (R)-3-hydroxy-N,N-dimethylbutanamide

| Computational Method | Application | Potential Outcome |

| QSAR | Predict biological activity of derivatives. bio-hpc.eumdpi.comnih.gov | Guide the design of more potent and selective compounds. researchgate.netnih.gov |

| Molecular Docking | Predict binding modes to biological targets. | Identify potential protein interactions and guide drug design. |

| Transition State Modeling | Predict stereoselectivity of synthetic reactions. | Design of more efficient and selective catalysts. |

Q & A

Basic Research Questions

Q. How is the stereochemistry (R-configuration) of (R)-3-hydroxy-N,N-dimethylbutanamide experimentally determined?

- Methodology :

- X-ray crystallography : Resolve the absolute configuration by analyzing single-crystal diffraction data .

- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based columns) to separate enantiomers and compare retention times with standards .

- Optical rotation : Measure specific rotation and cross-reference with literature values for (R)-configured analogs .

Q. What synthetic strategies are effective for introducing the N,N-dimethyl group in 3-hydroxybutanamide derivatives?

- Methodology :

- Acylation : React 3-hydroxybutanoyl chloride with dimethylamine in dichloromethane, using triethylamine as a base to scavenge HCl .

- Alkylation : Treat 3-hydroxybutanamide with methyl iodide and a strong base (e.g., NaH) in THF under anhydrous conditions .

- Purification : Isolate the product via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- Methodology :

- FTIR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, O-H stretch ~3300 cm⁻¹) .

- NMR : Use 1H NMR to confirm N,N-dimethyl groups (singlets at ~2.8–3.1 ppm) and 13C NMR for carbonyl (~170 ppm) and hydroxyl-bearing carbons .

- Mass spectrometry : Confirm molecular weight via ESI-MS or GC-MS, comparing with theoretical m/z .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydroxyl group positioning or stereochemical data?

- Methodology :

- 2D NMR (COSY, HSQC) : Map proton-proton and carbon-proton correlations to verify connectivity .

- Chiral derivatization : Use Mosher’s acid to form diastereomers, enhancing NMR signal differentiation .

- Cross-validation : Compare results with synthetic standards of known (R) and (S) configurations .

Q. What role does the (R)-configuration play in biological target interactions (e.g., enzymes or receptors)?

- Methodology :

- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes in active sites .

- In vitro assays : Test enantiomers for activity (e.g., IC50 in enzyme inhibition assays) to identify stereospecific effects .

- Circular dichroism (CD) : Monitor conformational changes in proteins upon compound binding .

Q. How can stability under pharmacological conditions (pH, temperature) be systematically evaluated?

- Methodology :

- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 40°C and analyze degradation via HPLC-UV/LC-MS .

- Thermal gravimetric analysis (TGA) : Assess decomposition temperatures under nitrogen atmosphere .

- Forced degradation : Expose to UV light or peroxides to identify photolytic/oxidative degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.